![molecular formula C7H8ClNO B1355014 2-Chloro-5-methoxy-3-methylpyridine CAS No. 74650-70-7](/img/structure/B1355014.png)
2-Chloro-5-methoxy-3-methylpyridine
Overview
Description
2-Chloro-5-methoxy-3-methylpyridine is a chemical compound with the CAS Number: 74650-70-7 . It has a molecular weight of 157.6 and its IUPAC name is 2-chloro-5-methoxy-3-methylpyridine . It is stored at temperatures between 2-8°C and is shipped at room temperature . The physical form of this compound is liquid .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The InChI code for 2-Chloro-5-methoxy-3-methylpyridine is 1S/C7H8ClNO/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3 . The InChI key is GHLYOKOAECDWQL-UHFFFAOYSA-N .Scientific Research Applications
Chemical Reactions and Synthesis
2-Chloro-5-methoxy-3-methylpyridine is involved in various chemical reactions and synthesis processes. For instance, it reacts with caesium fluoroxysulphate to produce different products, such as 2-fluoropyridine and 2-pyridyl fluorosulphonate, with the product distribution varying based on the solvent used (Stavber & Zupan, 1990). This compound also plays a role in the synthesis of methyl 3-(2-methoxy-4-pyridyl)propionate, a key intermediate in creating long-acting histamine H2-receptor antagonists (Adger et al., 1988).
Intermediate in Medicines and Pesticides
2-Chloro-5-trichloromethylpyridine, a related compound, is an important intermediate in the production of many medicines and pesticides. Techniques like extraction, distillation, and column chromatography are used to purify this compound, indicating its significance in pharmaceutical and agricultural industries (Su Li, 2005).
Nitration and Substitution Reactions
The compound is involved in nitration and substitution reactions. For example, the nitration of 3-chloro-5-methoxypyridine N-oxide leads to the production of 5-chloro-3-methoxy-2-nitro-pyridine N-oxide, illustrating its role in creating various nitro derivatives (Bissell & Swansiger, 1987).
Building Block for Gastric-Acid Inhibiting Compounds
4-Methoxy-2,3,5-trimethylpyridine, a compound derived from 2-chloro-5-methoxy-3-methylpyridine, serves as an important building block in the preparation of gastric-acid inhibiting compounds. This highlights its potential therapeutic applications in gastroenterology (Mittelbach et al., 1988).
Oligonucleotide Binding
2-Methoxy-6-chloro-9-aminoacridine, a derivative, has been linked to oligonucleotides to study its binding properties with DNA counterparts. This research suggests its use in understanding DNA interactions and potential applications in genetic studies (Asseline et al., 1996).
Mechanism of Action
While the specific mechanism of action for 2-Chloro-5-methoxy-3-methylpyridine is not mentioned in the search results, it is known that substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules .
It is a liquid at room temperature . The storage temperature is between 2-8°C .
Safety and Hazards
The safety information for 2-Chloro-5-methoxy-3-methylpyridine includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . It is recommended to avoid contact with skin and eyes, and to use personal protective equipment when handling this compound .
Future Directions
2-Chloro-5-chloromethylpyridine, a compound similar to 2-Chloro-5-methoxy-3-methylpyridine, is used for the synthesis of various pharmaceutical compounds. It can also be used for the synthesis of new neonicotinoid compounds, having insecticidal activity. It is the raw material of pesticide products such as imidacloprid, acetamiprid as well as bactericide and herbicide . This suggests potential future directions for the use of 2-Chloro-5-methoxy-3-methylpyridine in similar applications.
Relevant Papers The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study provides valuable insights into the synthesis of compounds like 2-Chloro-5-methoxy-3-methylpyridine .
properties
IUPAC Name |
2-chloro-5-methoxy-3-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLYOKOAECDWQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90511473 | |
Record name | 2-Chloro-5-methoxy-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90511473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methoxy-3-methylpyridine | |
CAS RN |
74650-70-7 | |
Record name | 2-Chloro-5-methoxy-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90511473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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